molecular formula C28H25N3O2 B444327 11-(1H-indol-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(1H-indol-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B444327
M. Wt: 435.5g/mol
InChI Key: SGENHWCBNUIGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(1H-indol-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes an indole ring, a methoxyphenyl group, and a hexahydrobenzo[b][1,4]benzodiazepin-7-one core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 11-(1H-indol-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, typically starting with the preparation of the indole and methoxyphenyl precursors. These precursors are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final compound. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and methoxyphenyl groups, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

11-(1H-indol-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

    Industry: It may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 11-(1H-indol-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar compounds include other benzodiazepines and indole derivatives. Compared to these compounds, 11-(1H-indol-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features and potential biological activities. Some similar compounds are:

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

These compounds share structural similarities but may differ in their biological activities and applications.

Properties

Molecular Formula

C28H25N3O2

Molecular Weight

435.5g/mol

IUPAC Name

6-(1H-indol-3-yl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H25N3O2/c1-33-19-12-10-17(11-13-19)18-14-25-27(26(32)15-18)28(31-24-9-5-4-8-23(24)30-25)21-16-29-22-7-3-2-6-20(21)22/h2-13,16,18,28-31H,14-15H2,1H3

InChI Key

SGENHWCBNUIGCF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)C(=O)C2

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)C(=O)C2

Origin of Product

United States

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